1-Chloronaphthalene
Overview
Description
1-Chloronaphthalene is an aromatic compound derived from naphthalene, where one of the hydrogen atoms on the naphthalene ring is replaced by a chlorine atom . This substitution affects its chemical properties and interactions, making it a useful additive in various organic photovoltaic systems . It is a colorless, oily liquid that is sometimes used to determine the refractive index of crystals by immersion .
Preparation Methods
1-Chloronaphthalene is typically synthesized through the chlorination of naphthalene. This process involves the direct addition of chlorine to naphthalene, resulting in the formation of this compound along with other chlorinated derivatives such as dichloro- and trichloronaphthalenes . Industrial production methods often use metal sulfides as catalysts to improve the yield and efficiency of the reaction .
Chemical Reactions Analysis
1-Chloronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions: Chlorination typically requires the presence of chlorine gas and a catalyst such as carbon tetrachloride.
Major Products: The primary product is this compound, but further chlorination can produce dichloro- and trichloronaphthalenes.
Scientific Research Applications
1-Chloronaphthalene has several scientific research applications:
Chemistry: It is used as a solvent additive in the fabrication of fullerene-based photovoltaic devices.
Biology and Medicine: It has been studied for its potential use in preparing polyvinyl chloride-based membranes for arsenite determination.
Industry: Historically, it was used as a solvent for oils, fats, and DDT until the 1970s.
Mechanism of Action
The mechanism of action of 1-chloronaphthalene involves the induction and mesomeric effects of the chlorine atom. The chlorine nucleus alters the naphthalene structure by distorting the nearby carbon-carbon bonds and angles . Chlorine extracts electronic charge from the aromatic ring due to its higher electronegativity compared to carbon. Additionally, the lone pairs of chlorine can participate in resonance, donating electronic charge into the ring .
Comparison with Similar Compounds
1-Chloronaphthalene can be compared with other chlorinated naphthalenes, such as 2-chloronaphthalene. Both compounds are isomers, differing only in the position of the chlorine atom on the naphthalene ring . The presence of chlorine alters the physical and chemical properties of naphthalene, making each isomer unique in its applications and interactions . Other similar compounds include 1-fluoronaphthalene and 1-bromonaphthalene, which have different halogen atoms substituted on the naphthalene ring .
Properties
IUPAC Name |
1-chloronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPNRXUCIXHOKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2Cl | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl | |
Record name | 1-CHLORONAPHTHALENE | |
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Record name | 1-CHLORONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID2024791 | |
Record name | 1-Chloronaphthalene | |
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Molecular Weight |
162.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992), Colorless to amber oily liquid; [CAMEO], OILY COLOURLESS LIQUID. | |
Record name | 1-CHLORONAPHTHALENE | |
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Boiling Point |
505 °F at 760 mmHg (NTP, 1992), 259.3 °C @ 760 mm Hg, 260 °C | |
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Flash Point |
250 °F (NTP, 1992), 121 °C, 250 °F (121 °C) (closed cup), 121 °C c.c. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in benzene, petroleum ether, alcohol, In water, 17.4 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (poor) | |
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Density |
1.1938 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.19382 @ 20 °C/4 °C, Relative density (water = 1): 1.2 | |
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Vapor Density |
5.6 (Air= 1), Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
1 mmHg at 177.1 °F ; 100 mmHg at 356.7 °F; 760 mmHg at 498.7 °F (NTP, 1992), 0.02 [mmHg], 0.029 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4 | |
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Color/Form |
Oily liquid | |
CAS No. |
90-13-1, 25586-43-0 | |
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Melting Point |
-9 to -4 °F (NTP, 1992), -2.5 °C, -2.3 °C | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.